

Benzyl-PEG7-amine CAS number and molecular weight

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Compound of Interest

Compound Name: *Benzyl-PEG7-amine*

Cat. No.: *B6325990*

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In-Depth Technical Guide: Benzyl-PEG7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl-PEG7-amine**, a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

Benzyl-PEG7-amine is a polyethylene glycol (PEG) derivative featuring a terminal primary amine and a benzyl-protected hydroxyl group. The seven ethylene glycol units impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.

Property	Value	Reference(s)
CAS Number	868594-43-8	[1][2]
Molecular Formula	C ₂₁ H ₃₇ NO ₇	[1]
Molecular Weight	415.5 g/mol	[1]
Appearance	Not specified; likely a viscous oil or solid	
Purity	Typically >95%	
Storage Conditions	-20°C, desiccated	[1]

Chemical Reactivity and Applications

Benzyl-PEG7-amine possesses two key reactive functionalities that can be addressed orthogonally:

- **Primary Amine (-NH₂):** This group readily reacts with electrophiles, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is fundamental for attaching the PEG linker to proteins (via lysine residues or the N-terminus), antibodies, or other amine-containing biomolecules and small molecules.
- **Benzyl Ether (-OBn):** The benzyl group serves as a stable protecting group for a terminal hydroxyl. It can be selectively removed under mild conditions via catalytic hydrogenolysis to reveal a primary alcohol. This newly exposed hydroxyl group can then be used for further chemical modifications.

This dual functionality makes **Benzyl-PEG7-amine** a versatile tool for multi-step synthesis and bioconjugation strategies.

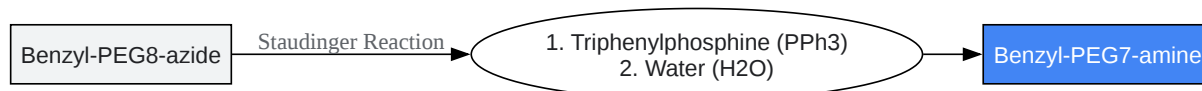
Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Benzyl-PEG7-amine** and its subsequent use in bioconjugation and deprotection.

Synthesis of Benzyl-PEG7-amine

A documented synthesis of **Benzyl-PEG7-amine** involves a two-step process starting from the corresponding azide derivative, Benzyl-PEG8-azide.

Reaction Scheme:



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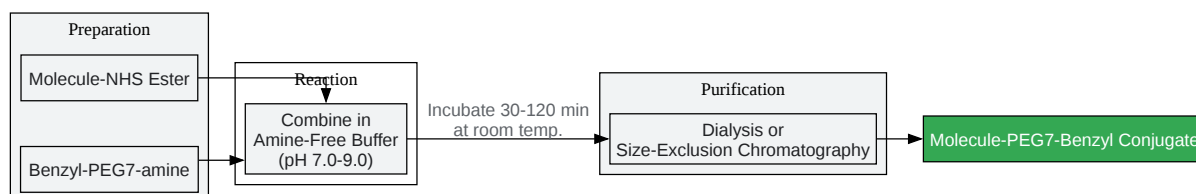
Caption: Synthesis of **Benzyl-PEG7-amine** via Staudinger Reaction.

Experimental Details:

Step	Parameter	Description
1	Reactants	Benzyl-PEG8-azide, Triphenylphosphine
	Solvent	Tetrahydrofuran (THF)
	Temperature	20°C
	Duration	3 hours
2	Reagent	Water
	Solvent	Tetrahydrofuran (THF)
	Temperature	20°C
	Duration	48 hours
	Yield	97%

Conjugation to Amine-Reactive Molecules (via NHS Ester)

The primary amine of **Benzyl-PEG7-amine** can be conjugated to a molecule containing an NHS ester. The following is a general protocol for this type of reaction.



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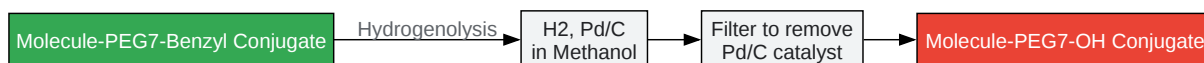
Caption: General workflow for conjugating **Benzyl-PEG7-amine** to an NHS ester.

Typical Reaction Conditions:

Parameter	Recommended Conditions
Solvent for Benzyl-PEG7-amine	Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Reaction Buffer	Amine-free buffer, pH 7.0-9.0 (e.g., Phosphate-buffered saline (PBS), Borate buffer)
Molar Ratio	1:1 to 2:1 of Benzyl-PEG7-amine to NHS ester for small molecules; may be higher for proteins
Reaction Time	30 minutes to 24 hours, depending on the substrates
Temperature	Room temperature or 4°C
Monitoring	Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC)
Purification	Dialysis, size-exclusion chromatography, or column chromatography

Deprotection of the Benzyl Group

The benzyl ether can be cleaved by catalytic hydrogenolysis to yield a free hydroxyl group.



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Caption: Workflow for the hydrogenolysis of a Benzyl-PEG conjugate.

General Protocol for Hydrogenolysis:

Parameter	Recommended Conditions
Substrate	Benzyl-PEG conjugate
Catalyst	Palladium on carbon (Pd/C, 10 wt%)
Hydrogen Source	Hydrogen gas (H ₂)
Solvent	Methanol (MeOH) or other suitable alcohol
Temperature	Room temperature
Reaction Time	4-24 hours (monitor by TLC or LC-MS)
Work-up	Filtration to remove the catalyst, followed by solvent evaporation

Concluding Remarks

Benzyl-PEG7-amine is a valuable chemical tool for researchers in drug development and the life sciences. Its defined length, hydrophilicity, and orthogonal reactive handles provide a reliable platform for the synthesis of complex bioconjugates. The experimental protocols outlined in this guide, derived from established chemical principles and literature, offer a solid foundation for the successful application of this versatile linker.

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References

- 1. Benzyl-PEG7-amine, 868594-43-8 | BroadPharm [broadpharm.com]
- 2. Benzyl-PEG7-amino synthesis - chemicalbook [chemicalbook.com]
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